1-(Bromomethyl)-2-fluoro-3-nitrobenzene
Overview
Description
1-(Bromomethyl)-2-fluoro-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group, a fluoro group, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-fluoro-3-nitrobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This involves the nitration of 1-(bromomethyl)-2-fluorobenzene using nitric acid and sulfuric acid under controlled conditions.
Halogenation: Bromination of 2-fluoro-3-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves continuous monitoring and optimization to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives or other oxidized products.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-(bromomethyl)-2-fluoroaniline.
Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Iron and hydrochloric acid, tin and hydrochloric acid, or catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under different reaction conditions.
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Amines: Formed by the reduction of the nitro group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-(Bromomethyl)-2-fluoro-3-nitrobenzene is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological systems and the development of bioactive compounds.
Medicine: In the design and synthesis of pharmaceuticals and drug candidates.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its reactivity with various biological targets and pathways. The nitro group, in particular, plays a crucial role in its mechanism of action, interacting with enzymes and receptors to modulate biological processes.
Comparison with Similar Compounds
1-(Bromomethyl)-2-fluoro-3-nitrobenzene is compared with similar compounds such as:
1-(Bromomethyl)-2-fluorobenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(Bromomethyl)-3-nitrobenzene: Differing in the position of the nitro group, leading to variations in chemical behavior.
2-Fluoro-3-nitrobenzene:
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIESICVJNXXYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731100 | |
Record name | 1-(Bromomethyl)-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946125-65-1 | |
Record name | 1-(Bromomethyl)-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-nitrobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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